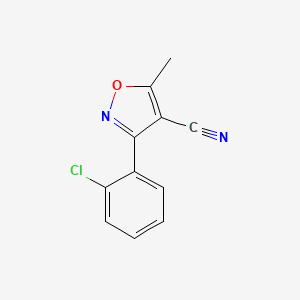

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO₃) at ambient temperature . Another method involves the use of bis(trichloromethyl) carbonate to react with 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid, avoiding the use of more toxic reagents like sulfur oxychloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and safety. The use of bis(trichloromethyl) carbonate is preferred due to its lower toxicity and higher reaction yield compared to traditional methods involving more hazardous reagents .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Explored for its potential use in developing new pharmaceuticals with specific therapeutic effects.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels . These interactions help modulate neuronal excitability and reduce seizure activity.

Comparación Con Compuestos Similares

Similar Compounds

3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile: Similar structure but with the chlorine atom in a different position, leading to different chemical and biological properties.

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another heterocyclic compound with a chlorophenyl group, but with a thiadiazole ring instead of an oxazole ring.

Uniqueness

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of both a nitrile and a methyl group on the oxazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Actividad Biológica

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound has a molecular formula of C11H7ClN2O and is characterized by the presence of a chlorophenyl group at the 3-position, a methyl group at the 5-position, and a nitrile group at the 4-position of the oxazole ring.

Synthesis Methods :

- The synthesis typically involves a [3+2] cycloaddition reaction, often utilizing hydroxyimoyl halides and dipolarophiles under mild basic conditions such as sodium bicarbonate at ambient temperatures.

- Industrial production emphasizes optimizing yield and safety, often using bis(trichloromethyl) carbonate due to its lower toxicity compared to traditional reagents.

Anticonvulsant and Antinociceptive Properties

Research indicates that this compound exhibits significant anticonvulsant properties. Its mechanism is believed to involve modulation of neuronal voltage-sensitive sodium channels and L-type calcium channels, which are critical in controlling neuronal excitability.

Case Studies :

- In preclinical models, this compound demonstrated efficacy in reducing seizure frequency and intensity in animal models of epilepsy. For instance, studies showed that it significantly decreased the duration of seizures induced by pentylenetetrazol in rodents.

Antimicrobial Activity

In addition to its anticonvulsant effects, this compound has been explored for its antinociceptive (pain-relieving) properties. It has shown potential in inhibiting pain pathways without significant side effects typically associated with traditional analgesics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile | Similar structure with chlorine at position 3 | Moderate anticonvulsant activity | Different substitution pattern affects efficacy |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Thiadiazole ring instead of oxazole | Anticancer properties | Shows different target interactions |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Voltage-gated sodium channels : Modulation of these channels can prevent excessive neuronal firing.

- Calcium channels : Interaction with L-type calcium channels contributes to its anticonvulsant effects .

Research Findings

Recent studies have highlighted the potential for this compound as a lead structure for developing new therapeutic agents. Its unique structure allows for further modifications that could enhance its biological activity or reduce side effects.

In Vitro Studies

In vitro studies have demonstrated that derivatives of oxazole compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and U937 .

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c1-7-9(6-13)11(14-15-7)8-4-2-3-5-10(8)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKKASBLGOQPQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.